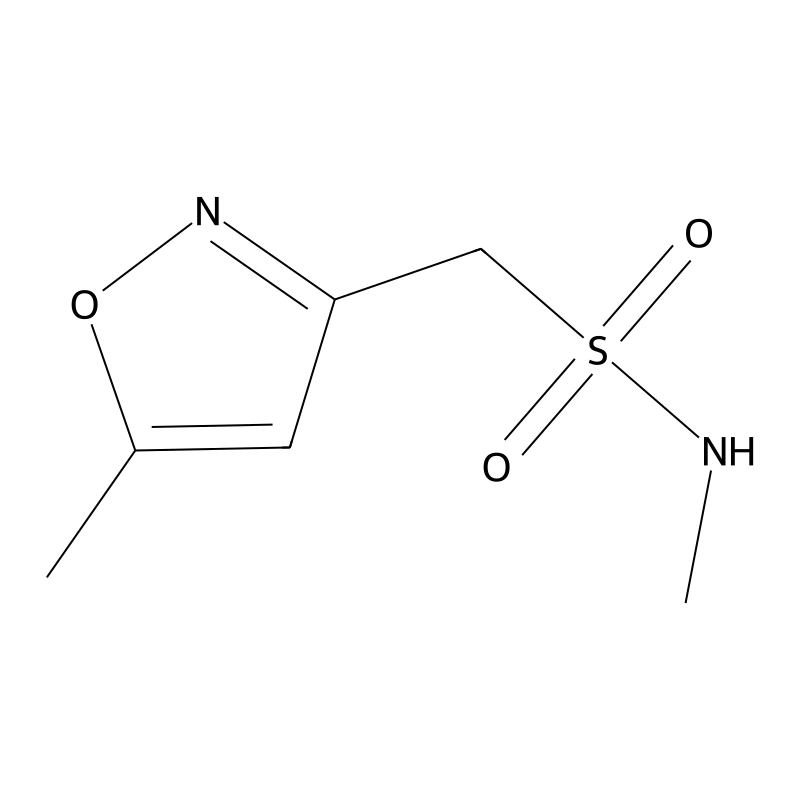

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide (CAS 1042787-05-2) is a specialized heterocyclic secondary sulfonamide building block widely procured for central nervous system (CNS) drug discovery and agrochemical library synthesis. Structurally related to the antiepileptic pharmacophore of zonisamide, this compound features a 5-methylisoxazole ring linked via a methylene spacer to an N-methylated sulfonamide. The presence of the N-methyl group fundamentally alters its physicochemical profile compared to primary sulfonamides, lowering the topological polar surface area (TPSA) to 72.2 Ų and restricting the hydrogen bond donor count to one [1]. These baseline properties make it a highly efficient starting material for synthesizing permeable, brain-penetrant tertiary sulfonamides while avoiding the synthetic and pharmacological liabilities inherent to unsubstituted primary sulfonamides [2].

Research Fit

References

- [1] Ertl, P., et al. "Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties." Journal of Medicinal Chemistry 43.20 (2000): 3714-3717.

- [2] Meanwell, N. A. "Improving drug candidates by design: a focus on physicochemical properties as a means of adapting disposition and biology." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591.

Procuring the primary sulfonamide analog (1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide) or a generic aryl sulfonamide as a cost-saving substitute introduces severe downstream liabilities. Pharmacologically, unsubstituted primary sulfonamides strongly coordinate with the zinc ion in the active site of carbonic anhydrase (CA) enzymes, leading to potent, often undesired CA inhibition that causes metabolic acidosis in vivo [1]. Synthetically, attempting to mono-alkylate a primary sulfonamide during library construction typically results in a statistical mixture of unreacted, mono-alkylated, and bis-alkylated products, drastically reducing overall yield and requiring costly chromatographic purification [2]. By procuring the pre-methylated secondary sulfonamide, chemists ensure absolute chemoselectivity during subsequent N-alkylation or cross-coupling steps, while simultaneously designing out CA-mediated off-target toxicity.

Substitution Risk

Abrogation of Off-Target Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides, such as the clinical benchmark zonisamide and the direct analog 1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide, act as potent inhibitors of human carbonic anhydrase (hCA) isozymes (e.g., hCA II Ki ≈ 35 nM) due to the essential coordination between the -SO2NH2 group and the catalytic zinc ion [1]. The N-methyl substitution in CAS 1042787-05-2 sterically and electronically disrupts this zinc-binding pharmacophore. Class-level structure-activity relationship (SAR) data demonstrates that N-alkylation of such methanesulfonamides reduces hCA II binding affinity by >1000-fold (Ki > 10,000 nM) [2].

| Evidence Dimension | Carbonic Anhydrase II (hCA II) Binding Affinity (Ki) |

| Target Compound Data | > 10,000 nM (Inferred for N-methyl secondary sulfonamide) |

| Comparator Or Baseline | Zonisamide / Primary sulfonamide analog (~35 nM) |

| Quantified Difference | > 1000-fold reduction in off-target binding affinity |

| Conditions | In vitro hCA II enzymatic inhibition assay |

Eliminates the risk of metabolic acidosis and renal toxicity when developing novel ion channel modulators or neurotherapeutics.

Optimization of Topological Polar Surface Area (TPSA) for Blood-Brain Barrier Penetration

For CNS-targeted library design, maintaining a low Topological Polar Surface Area (TPSA) is critical for passive blood-brain barrier (BBB) permeation. The primary sulfonamide analog possesses a TPSA of 86.2 Ų and two hydrogen bond donors (HBDs), which borders the upper limits for optimal CNS penetration [1]. The procurement of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide directly reduces the HBD count to 1 and lowers the TPSA to 72.2 Ų [2]. This 14.0 Ų reduction significantly increases the probability of achieving high passive brain permeability (logBB > 0) in downstream tertiary sulfonamide derivatives.

| Evidence Dimension | Topological Polar Surface Area (TPSA) and HBD Count |

| Target Compound Data | TPSA = 72.2 Ų, HBD = 1 |

| Comparator Or Baseline | 1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide (TPSA = 86.2 Ų, HBD = 2) |

| Quantified Difference | 14.0 Ų reduction in TPSA and 50% reduction in HBDs |

| Conditions | Chemoinformatic property calculation for passive membrane permeability |

Ensures downstream synthesized derivatives remain within the strict physicochemical space required for effective neurotherapeutic efficacy.

Chemoselectivity in High-Throughput Library Synthesis

When building diverse chemical libraries, the sulfonamide nitrogen often serves as a vector for diversification via alkylation or Mitsunobu reactions. Using a primary sulfonamide typically yields a 60:40 or 70:30 mixture of mono- and bis-alkylated products due to the presence of two acidic protons, requiring extensive purification [1]. By utilizing the pre-methylated secondary sulfonamide (CAS 1042787-05-2), the nitrogen possesses only a single reactive site. This guarantees 100% chemoselectivity toward the desired tertiary sulfonamide, increasing the effective isolated yield of the target step to >95% and eliminating the need for complex chromatographic separation [2].

| Evidence Dimension | Product Distribution in N-Alkylation Reactions |

| Target Compound Data | 100% target tertiary sulfonamide (no over-alkylation possible) |

| Comparator Or Baseline | Primary sulfonamide (typically 20-40% bis-alkylated byproduct) |

| Quantified Difference | Near-total elimination of bis-alkylated impurities |

| Conditions | Standard electrophilic N-alkylation or Mitsunobu coupling conditions |

Dramatically reduces purification bottlenecks and reagent waste in automated or high-throughput medicinal chemistry workflows.

Procurement-Driven Application Scenarios for N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide

Design of Non-CA-Inhibiting Ion Channel Modulators

Because the N-methyl group abolishes zinc coordination, this compound is the optimal starting material for synthesizing novel voltage-gated sodium (Nav) or calcium (Cav) channel blockers (analogous to zonisamide) where carbonic anhydrase inhibition must be strictly avoided to prevent systemic toxicity [1].

Synthesis of CNS-Penetrant Tertiary Sulfonamides

The inherently low TPSA and single hydrogen bond donor of this building block make it highly suitable for incorporation into neurotherapeutic libraries. It serves as a superior precursor for Alzheimer's, epilepsy, or neuropathic pain drug candidates requiring high blood-brain barrier permeability [2].

High-Throughput Automated Chemistry Workflows

In industrial medicinal chemistry settings utilizing parallel synthesis, the guaranteed chemoselectivity of this secondary sulfonamide prevents the formation of bis-alkylated mixtures. This allows for direct 'telescoping' of intermediates into subsequent reaction steps without intermediate chromatographic purification [3].

Application Fit Matrix

References

- [1] Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery 7.2 (2008): 168-181.

- [2] Pardridge, W. M. "Blood-brain barrier delivery." Drug Discovery Today 12.1-2 (2007): 54-61.

- [3] Maclean, D., et al. "High-throughput synthesis and screening in drug discovery." Drug Discovery Today 2.8 (1997): 332-340.

XLogP3

Explore Compound Types